molecular formula C16H22INO4 B2573219 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate CAS No. 119768-48-8

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate

Cat. No.: B2573219
CAS No.: 119768-48-8
M. Wt: 419.259
InChI Key: JEVYMKABCFNGIG-ZDUSSCGKSA-N
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Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a benzyl ester. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with azide would yield an azido derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom in (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-4-iodobutanoate makes it more reactive in substitution reactions compared to its bromine and chlorine analogs . This increased reactivity can be advantageous in certain synthetic applications.

Properties

IUPAC Name

benzyl (2S)-4-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22INO4/c1-16(2,3)22-15(20)18-13(9-10-17)14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,20)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVYMKABCFNGIG-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCI)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of triphenylphosphine (734 mg, 2.80 mmol) and imidazole (191 mg, 2.80 mmol) in CH2Cl2 (10 ml) at rt was added iodine (711 mg, 2.80 mmol) portionwise over 5 min. The mixture first turned yellow, then brown and developed precipitate. The mixture was stirred at rt until no pieces of iodine were visible (approx. 5 min.). A solution of alcohol from step (38b) (721 mg, 2.33 mmol) in CH2Cl2 (5 ml) was added and the resulting mixture was stirred at rt for 1 h. The reaction was filtered and concentrated in vacuo. Purification by flash chromatography (silica, 0-25% EtOAc/Hexane) gave 2-tert-butoxycarbonylamino-4-iodo-butyric acid benzyl ester (430 mg, 44%) as a slightly yellow oil: 1H NMR (500 MHz, Methanol-D) δ 7.24-7.42 (m, 5 H), 5.07-5.25 (m, 2 H), 4.16-4.31 (m, 1 H), 3.12-3.29 (m, 2 H), 2.01-2.35 (m, 2 H), 1.42 (s, 9 H). LC-MS (Method A, retention time: 1.71 min), MS m/z 420 (M++1).
Quantity
734 mg
Type
reactant
Reaction Step One
Quantity
191 mg
Type
reactant
Reaction Step One
Quantity
711 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
721 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three

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